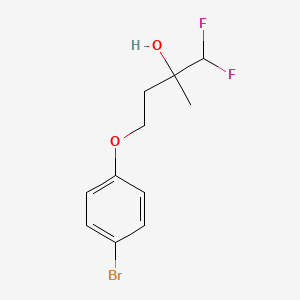
4-(4-Bromophenoxy)-1,1-difluoro-2-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenoxy)-1,1-difluoro-2-methylbutan-2-ol is an organic compound characterized by the presence of bromine, fluorine, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)-1,1-difluoro-2-methylbutan-2-ol typically involves the bromination of phenol to produce 4-bromophenol, followed by further reactions to introduce the difluoro and methylbutanol groups. The bromination of phenol is carried out using bromine and carbon disulfide solution, with the reaction initiated below 5°C and completed under stirring for 2 hours . The resulting 4-bromophenol is then subjected to additional reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenoxy)-1,1-difluoro-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine and phenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of phenoxy derivatives.
Scientific Research Applications
4-(4-Bromophenoxy)-1,1-difluoro-2-methylbutan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is utilized in the production of specialty chemicals, polymers, and coatings
Mechanism of Action
The mechanism of action of 4-(4-Bromophenoxy)-1,1-difluoro-2-methylbutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine and phenoxy groups play a crucial role in binding to these targets, while the difluoro and methylbutanol groups influence the compound’s overall reactivity and stability. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenol: A precursor in the synthesis of 4-(4-Bromophenoxy)-1,1-difluoro-2-methylbutan-2-ol, used in various cross-coupling reactions.
2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine: A compound with similar bromophenoxy groups, used in thermal stability studies.
Uniqueness
This compound is unique due to the presence of both bromine and difluoro groups, which impart specific chemical properties and reactivity. Its structure allows for diverse applications in research and industry, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H13BrF2O2 |
|---|---|
Molecular Weight |
295.12 g/mol |
IUPAC Name |
4-(4-bromophenoxy)-1,1-difluoro-2-methylbutan-2-ol |
InChI |
InChI=1S/C11H13BrF2O2/c1-11(15,10(13)14)6-7-16-9-4-2-8(12)3-5-9/h2-5,10,15H,6-7H2,1H3 |
InChI Key |
WBVGUUAPYLWEOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC1=CC=C(C=C1)Br)(C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


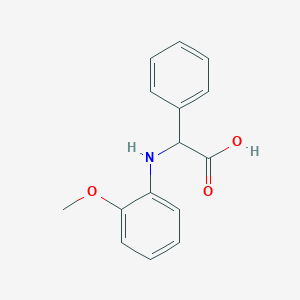


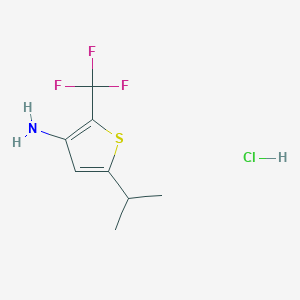
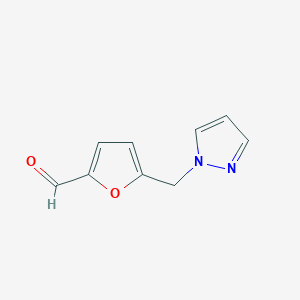
![2-(tert-Butyl) 3-ethyl (3S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12994237.png)
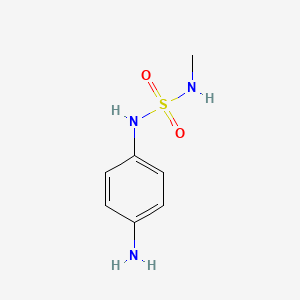
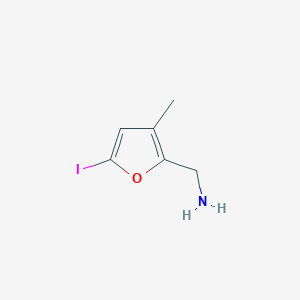

![(2-Azabicyclo[4.1.0]heptan-5-yl)methanol](/img/structure/B12994266.png)


![{2-iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenoxy}acetic acid](/img/structure/B12994284.png)
![tert-Butyl (1R,4R)-5-(chlorocarbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12994294.png)
